2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride
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Overview
Description
2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride is an organic compound known for its selective induction of apoptosis in cancer cells. This compound has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride typically involves the reaction of 2,4-dichlorophenol with 3-chloropropanol to form 3-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with ethylene oxide in the presence of a base to yield 2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes, particularly apoptosis.
Medicine: Investigated for its potential as an anticancer agent due to its ability to selectively induce apoptosis in cancer cells.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism by which 2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride exerts its effects involves the induction of apoptosis through the downregulation of Bcl-XL protein expression. This compound activates the ERK pathway, leading to S-phase arrest and upregulation of p21, which ultimately results in programmed cell death .
Comparison with Similar Compounds
Similar Compounds
2-{[3-(2,3-Dichlorophenoxy)propyl]amino}ethanol hydrochloride: Similar in structure but with different chlorine substitution patterns.
2-{[3-(4-Chlorophenoxy)propyl]amino}ethanol hydrochloride: Lacks one chlorine atom compared to the target compound.
Uniqueness
2-{[3-(2,4-Dichlorophenoxy)propyl]amino}ethanol hydrochloride is unique due to its specific chlorine substitution pattern, which contributes to its selective biological activity. This compound’s ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[3-(2,4-dichlorophenoxy)propylamino]ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2.ClH/c12-9-2-3-11(10(13)8-9)16-7-1-4-14-5-6-15;/h2-3,8,14-15H,1,4-7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMFXSPBZKYFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCNCCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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